7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine
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Overview
Description
7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. The presence of a chlorine atom at the 7th position and an amine group at the 8th position further defines its chemical identity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine typically involves the condensation of 2-aminopyridine with chloroacetaldehyde under acidic conditions, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of 7-amino-1H-imidazo[1,2-a]pyridin-8-amine.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar fused bicyclic structure but without the chlorine and amine substitutions.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring, offering different electronic properties.
Uniqueness: 7-Chloro-1H-imidazo[1,2-a]pyridin-8-amine is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. The amine group at the 8th position allows for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C7H7ClN3+ |
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Molecular Weight |
168.60 g/mol |
IUPAC Name |
7-chloro-1H-imidazo[1,2-a]pyridin-4-ium-8-amine |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-3-11-4-2-10-7(11)6(5)9/h1-4H,9H2/p+1 |
InChI Key |
HWLWZSTVJCUKTH-UHFFFAOYSA-O |
Canonical SMILES |
C1=C[N+]2=C(C(=C1Cl)N)NC=C2 |
Origin of Product |
United States |
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